L-cystine

Description

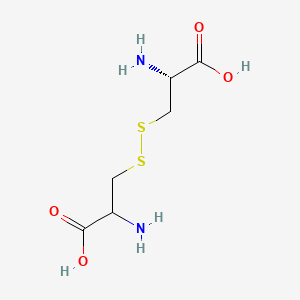

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVWYRKDKASIDU-WUCPZUCCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SSCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |

Source

|

| Record name | Cystine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13561 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

56-89-3 |

Source

|

| Record name | L-Cystine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Biochemical Pathways Involving L-Cystine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteine, a semi-essential sulfur-containing amino acid, is a critical component in a multitude of cellular processes, ranging from protein synthesis to the maintenance of the cellular redox state. In the extracellular environment, cysteine predominantly exists in its oxidized disulfide form, L-cystine. The cellular uptake of L-cystine and its subsequent reduction to L-cysteine is a crucial first step for its metabolic utilization. Intracellular L-cysteine serves as a precursor for the synthesis of vital molecules such as glutathione (B108866) (GSH), taurine, and hydrogen sulfide (B99878) (H₂S).[1][2] Dysregulation of L-cystine metabolism is implicated in numerous pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders, making it a focal point for therapeutic intervention. This technical guide provides a comprehensive overview of the core biochemical pathways of L-cystine metabolism, detailed experimental protocols, and quantitative data to facilitate further research and drug development.

L-Cystine Transport and Reduction to L-Cysteine

The journey of L-cystine into the cell and its conversion to a usable form is a tightly regulated process.

Cellular Uptake of L-Cystine

Extracellular L-cystine is transported into the cell primarily by the system x c ⁻ cystine/glutamate (B1630785) antiporter, a sodium-independent transporter that exchanges one molecule of intracellular glutamate for one molecule of extracellular L-cystine.[3] Other transport systems, such as the Na⁺-dependent systems ASC and X AG ⁻, can also contribute to L-cystine uptake.[4][5][6] The activity of these transporters is crucial for maintaining the intracellular cysteine pool necessary for various metabolic functions.[7]

Intracellular Reduction of L-Cystine

Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine. This reduction is primarily carried out by the thioredoxin system and by glutathione (GSH).[1][2][5] This immediate conversion maintains a low intracellular concentration of L-cystine and provides the metabolically active L-cysteine for downstream pathways.

Below is a diagram illustrating the transport and reduction of L-cystine.

Major Metabolic Fates of L-Cysteine

Once formed, L-cysteine can be channeled into several critical biochemical pathways.

Transsulfuration Pathway

The transsulfuration pathway is a key metabolic route that connects methionine metabolism with cysteine synthesis.[8] In mammals, this pathway operates in the reverse direction to synthesize cysteine from homocysteine, which is derived from the essential amino acid methionine.[8][9] The two key enzymes in this pathway are cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE).[9][10]

-

Cystathionine β-synthase (CBS): This enzyme catalyzes the condensation of homocysteine and serine to form cystathionine.[9][10]

-

Cystathionine γ-lyase (CSE): CSE then cleaves cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia.[11]

This pathway is crucial for maintaining homocysteine homeostasis and providing a source of cysteine when dietary intake is insufficient.[12]

References

- 1. L-Cysteine metabolism and its nutritional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Molecular mechanisms of cystine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Transport of L-[14C]cystine and L-[14C]cysteine by subtypes of high affinity glutamate transporters over-expressed in HEK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Transsulfuration pathway - Wikipedia [en.wikipedia.org]

- 9. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CYSTEINE METABOLISM | PPTX [slideshare.net]

- 11. The Transulphuration Pathway - Lifecode Gx Support [support.lifecodegx.com]

- 12. The Role of the Transsulfuration Pathway in Non-Alcoholic Fatty Liver Disease [mdpi.com]

L-Cystine as a Precursor to Glutathione Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (B108866) (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is the most abundant non-protein thiol in mammalian cells, playing a pivotal role in antioxidant defense, detoxification of xenobiotics, and maintenance of cellular redox homeostasis.[1][2] The synthesis of GSH is a tightly regulated process, critically dependent on the availability of its constituent amino acids, particularly the sulfur-containing amino acid, L-cysteine.[2][3] L-cystine, the oxidized dimeric form of L-cysteine, serves as a primary extracellular source for intracellular cysteine and is therefore a key determinant in the rate of GSH synthesis.[4][5] This technical guide provides a comprehensive overview of the role of L-cystine as a precursor to glutathione synthesis, detailing the biochemical pathways, regulatory mechanisms, and experimental methodologies relevant to researchers and professionals in drug development.

The Biochemical Pathway: From L-Cystine to Glutathione

The journey from extracellular L-cystine to intracellular glutathione involves a series of transport and enzymatic steps:

-

Cellular Uptake of L-Cystine: The primary mechanism for L-cystine transport into the cell is the system xc- cystine/glutamate antiporter .[4][6] This sodium-independent transporter, a heterodimer composed of the light chain xCT (SLC7A11) and the heavy chain 4F2hc (SLC3A2), facilitates the import of one molecule of L-cystine in exchange for one molecule of intracellular glutamate.[6][7]

-

Reduction to L-Cysteine: Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine. This reduction is catalyzed by NADPH-dependent enzymes such as thioredoxin reductase, or can occur non-enzymatically via reaction with existing intracellular GSH.[6][8]

-

Two-Step Enzymatic Synthesis of Glutathione: The synthesis of glutathione from its constituent amino acids occurs in the cytosol through two sequential ATP-dependent enzymatic reactions:

-

Step 1: Formation of γ-glutamylcysteine: The first and rate-limiting step is catalyzed by glutamate-cysteine ligase (GCL) , formerly known as γ-glutamylcysteine synthetase.[1][9] GCL is a heterodimer composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).[2][10] GCLC possesses all the catalytic activity, while GCLM enhances its efficiency by lowering the Km for glutamate and increasing the Ki for feedback inhibition by GSH.[2][9]

-

Step 2: Addition of Glycine: The second step is catalyzed by glutathione synthetase (GS) , which adds a glycine molecule to γ-glutamylcysteine to form glutathione.[1][9]

-

The availability of cysteine is the primary rate-limiting factor for GSH synthesis, as intracellular concentrations of glutamate and glycine are generally not limiting.[3][11]

Regulation of Glutathione Synthesis

The synthesis of glutathione is a highly regulated process to maintain cellular homeostasis. Key regulatory mechanisms include:

-

Feedback Inhibition: The end product, glutathione (GSH), acts as a feedback inhibitor of the GCL enzyme, competing with glutamate for binding to the catalytic site.[1][2]

-

Transcriptional Regulation via the Nrf2 Pathway: The expression of genes encoding for the subunits of GCL (GCLC and GCLM) and the system xc- transporter (xCT) is primarily regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) .[10][12][13] Under conditions of oxidative stress or increased demand for GSH, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of these genes, leading to their increased transcription.[12][14][15] L-cystine itself has been shown to induce Nrf2 protein elevation, thereby promoting its own uptake and utilization for GSH synthesis.[15][16]

Data Presentation: Quantitative Effects of Cysteine Precursor Supplementation

Supplementation with L-cysteine precursors, such as N-acetylcysteine (NAC) and L-cystine itself, has been investigated as a strategy to increase intracellular glutathione levels. The following tables summarize quantitative data from selected studies.

| Study Subject | Supplementation Regimen | Duration | Key Findings | Reference |

| Healthy Older Adults | Glycine and N-acetylcysteine (GlyNAC); Low dose (2.4g/day), Medium dose (4.8g/day), High dose (7.2g/day) | 2 weeks | Increased glutathione generation in subjects with high oxidative stress and low baseline GSH who received medium and high doses. | [3][14] |

| Volunteers with Metabolic Syndrome | N-acetylcysteine (NAC) | 3 weeks | NAC supplementation is effective for increasing GSH levels. | [9][17] |

| Zucker Diabetic Fatty Rats | L-cysteine (LC) | In vivo | Increased GSH in the liver and elevated blood levels of GSH. | [8] |

Table 1: Effects of N-Acetylcysteine and L-Cysteine Supplementation on Glutathione Levels.

| Cell Line | Treatment | Glutathione Concentration (mM) | Reference |

| HeLa | Control | 4.6 ± 0.8 | [7][10] |

| 3T3-L1 | Control | - | [7][10] |

| HepG2 | Control | - | [7][10] |

| PANC-1 | Control | - | [7][10] |

| PANC-28 | Control | - | [7][10] |

Table 2: Baseline Intracellular Glutathione Concentrations in Various Cell Lines. (Note: Specific concentration values for all cell lines were not available in the provided search results).

Experimental Protocols

Measurement of Intracellular Glutathione by HPLC

This protocol provides a general method for the quantification of reduced (GSH) and oxidized (GSSG) glutathione using High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][4][18]

Materials:

-

Perchloric acid (PCA) or Metaphosphoric acid (MPA)

-

Iodoacetic acid (IAA)

-

1-fluoro-2,4-dinitrobenzene (FDNB)

-

Mobile Phase A: 80% (v/v) methanol (B129727) in water

-

Mobile Phase B: 0.5 M sodium acetate (B1210297) in 80% (v/v) methanol

-

C18 reverse-phase HPLC column

-

HPLC system with UV detector

Procedure:

-

Sample Preparation:

-

Harvest cells and resuspend in a known volume of ice-cold PCA or MPA to precipitate proteins.

-

Centrifuge at high speed (e.g., 15,000 x g) for 5-10 minutes at 4°C.

-

Collect the supernatant containing the acid-soluble thiols.

-

-

Derivatization:

-

To a portion of the supernatant, add IAA to alkylate the free thiol groups of GSH.

-

Adjust the pH to alkaline with KOH/KHCO3 buffer.

-

Add FDNB and incubate in the dark to derivatize the amino groups of both GSH and GSSG.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Elute with a gradient of Mobile Phase A and B. A typical gradient might be:

-

0-8 min: 80% A, 20% B

-

8-28 min: Linear gradient to 99% B

-

28-33 min: Hold at 99% B

-

33-35 min: Linear gradient back to 20% B

-

35-42 min: Re-equilibration at 20% B

-

-

Detect the derivatized GSH and GSSG at 365 nm.

-

-

Quantification:

-

Construct standard curves using known concentrations of GSH and GSSG standards that have been subjected to the same derivatization procedure.

-

Calculate the concentrations of GSH and GSSG in the samples based on the peak areas from the standard curves.

-

Glutathione Reductase Recycling Assay for Total Glutathione

This enzymatic assay is a common method for measuring total glutathione (GSH + GSSG).[13][19][20]

Materials:

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

NADPH

-

Glutathione Reductase (GR)

-

Assay Buffer (e.g., phosphate (B84403) buffer with EDTA)

-

96-well microplate reader

Procedure:

-

Sample Preparation:

-

Prepare cell or tissue lysates as described in the HPLC protocol, using a suitable lysis buffer that does not interfere with the assay.

-

-

Assay Reaction:

-

In a 96-well plate, add the sample, DTNB, and GR to the assay buffer.

-

Initiate the reaction by adding NADPH. .

-

The reaction involves the reduction of GSSG to GSH by GR, with the concomitant oxidation of NADPH. GSH then reacts with DTNB to produce 5-thio-2-nitrobenzoic acid (TNB), which is a yellow-colored product. The GSSG formed is recycled back to GSH, amplifying the signal.

-

-

Measurement:

-

Measure the rate of TNB formation by monitoring the absorbance at 405-415 nm over several minutes in a kinetic mode.

-

-

Quantification:

-

Create a standard curve using known concentrations of GSH.

-

Calculate the total glutathione concentration in the samples by comparing their reaction rates to the standard curve.

-

Measurement of System xc- Activity

This protocol describes a functional assay to measure the activity of the cystine/glutamate antiporter.[21][22]

Materials:

-

[¹⁴C]-L-cystine or [³H]-L-glutamate

-

Cell culture medium

-

Scintillation counter

Procedure:

-

Cell Culture:

-

Plate cells expressing system xc- in a multi-well plate.

-

-

Uptake Assay (using [¹⁴C]-L-cystine):

-

Wash cells with a sodium-free buffer.

-

Incubate cells with varying concentrations of [¹⁴C]-L-cystine for a defined period (e.g., 10-20 minutes).

-

Stop the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

-

Release Assay (using [³H]-L-glutamate):

-

Pre-load cells with [³H]-L-glutamate.

-

Wash cells to remove extracellular radiolabel.

-

Induce glutamate release by adding unlabeled L-cystine to the medium.

-

Collect the extracellular medium at different time points and measure the radioactivity.

-

-

Data Analysis:

-

Calculate the rate of uptake or release and determine kinetic parameters such as Km and Vmax.

-

Mandatory Visualizations

References

- 1. 2.7. HPLC analysis of intracellular glutathione [bio-protocol.org]

- 2. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Randomized Controlled Clinical Trial in Healthy Older Adults to Determine Efficacy of Glycine and N-Acetylcysteine Supplementation on Glutathione Redox Status and Oxidative Damage [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. Role of cystine transport in intracellular glutathione level and cisplatin resistance in human ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Quantitative Imaging of Glutathione in Live Cells Using a Reversible Reaction-Based Ratiometric Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-cysteine supplementation upregulates glutathione (GSH) and vitamin D binding protein (VDBP) in hepatocytes cultured in high glucose and in vivo in liver, and increases blood levels of GSH, VDBP, and 25-hydroxy-vitamin D in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Glutathione (an Antioxidant) and N-Acetylcysteine on Inflammation [clinicaltrials.stanford.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. eaglebio.com [eaglebio.com]

- 13. wpiinc.com [wpiinc.com]

- 14. A Randomized Controlled Clinical Trial in Healthy Older Adults to Determine Efficacy of Glycine and N-Acetylcysteine Supplementation on Glutathione Redox Status and Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of N-acetylcysteine, oral glutathione (GSH) and a novel sublingual form of GSH on oxidative stress markers: A comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 19. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 22. High-Throughput Assay Development for Cystine-Glutamate Antiporter (xc-) Highlights Faster Cystine Uptake than Glutamate Release in Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of L-Cystine in Maintaining Cellular Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-cystine, the oxidized dimeric form of the amino acid L-cysteine, is a critical nutrient for maintaining cellular stability and viability. Its primary role lies in its function as a precursor for the synthesis of glutathione (B108866) (GSH), the most abundant intracellular antioxidant. Deprivation of L-cystine compromises the cell's ability to mitigate oxidative stress, leading to an accumulation of reactive oxygen species (ROS) and subsequent damage to cellular components. A key consequence of L-cystine starvation is the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. This technical guide provides an in-depth overview of the discovery of L-cystine's role in cellular stability, focusing on the molecular mechanisms, key signaling pathways, and the experimental methodologies used to elucidate these processes. Quantitative data from seminal studies are presented in structured tables for comparative analysis, and detailed protocols for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to facilitate a comprehensive understanding of this vital cellular process.

Introduction

Cellular stability is contingent upon a delicate balance between pro-oxidant and antioxidant forces. Reactive oxygen species (ROS), byproducts of normal metabolic processes, can inflict significant damage to lipids, proteins, and nucleic acids if left unchecked. The glutathione (GSH) system is a cornerstone of the cellular antioxidant defense network. L-cysteine, a sulfur-containing amino acid, is the rate-limiting precursor for GSH synthesis.[1] In the extracellular environment, cysteine readily oxidizes to form the more stable disulfide, L-cystine.[2] Consequently, the import of L-cystine and its subsequent reduction to L-cysteine is a critical step for maintaining intracellular GSH pools and ensuring cellular redox homeostasis.

The discovery of ferroptosis, a non-apoptotic form of iron-dependent cell death, has highlighted a critical role for L-cystine in preventing a specific and potent threat to cellular stability.[3] Ferroptosis is initiated by the iron-catalyzed peroxidation of lipids, leading to membrane damage and cell death.[3] The glutathione-dependent enzyme, glutathione peroxidase 4 (GPX4), is the primary defense against lipid peroxidation. Depletion of L-cystine leads to a reduction in GSH levels, which in turn inactivates GPX4, sensitizing the cell to ferroptotic death.[4]

This guide will delve into the core mechanisms by which L-cystine contributes to cellular stability, with a particular focus on its role in preventing ferroptosis.

Molecular Mechanisms and Signaling Pathways

The cellular response to L-cystine availability is governed by a complex interplay of transport mechanisms and intracellular signaling pathways.

L-Cystine Transport: The System xc- Antiporter

The primary route for L-cystine entry into the cell is through the system xc- cystine/glutamate antiporter.[5] This plasma membrane transporter, a heterodimer composed of the light chain xCT (SLC7A11) and the heavy chain 4F2hc (SLC3A2), facilitates the import of one molecule of L-cystine in exchange for one molecule of intracellular glutamate.[5] Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine by the thioredoxin reductase 1 (TXNRD1) or by GSH itself.[6][7]

Glutathione (GSH) Synthesis

Intracellular L-cysteine is the rate-limiting substrate for the synthesis of glutathione, a tripeptide composed of glutamate, cysteine, and glycine.[8] The synthesis is a two-step enzymatic process catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[8]

The Ferroptosis Pathway

Deprivation of L-cystine initiates a cascade of events leading to ferroptosis:

-

GSH Depletion: Reduced L-cystine import leads to a decrease in intracellular L-cysteine, thereby limiting GSH synthesis.[2]

-

GPX4 Inactivation: GPX4 requires GSH as a cofactor to reduce lipid hydroperoxides to non-toxic lipid alcohols.[4] Depletion of GSH results in the inactivation of GPX4.

-

Lipid Peroxidation: In the absence of functional GPX4, lipid hydroperoxides accumulate in cellular membranes, particularly those containing polyunsaturated fatty acids (PUFAs).

-

Iron-Dependent Cell Death: The presence of labile iron catalyzes the conversion of lipid hydroperoxides into toxic lipid radicals, propagating a chain reaction of lipid peroxidation that ultimately leads to membrane rupture and cell death.[3]

Stress Response Signaling Pathways

Cells have evolved intricate signaling networks to respond to amino acid deprivation and oxidative stress.

-

The Nrf2 Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[9] Under conditions of oxidative stress, often a consequence of L-cystine deprivation, Nrf2 is stabilized and translocates to the nucleus. There, it activates the transcription of a suite of antioxidant genes, including those involved in GSH synthesis and the subunits of the system xc- transporter (SLC7A11), creating a positive feedback loop to restore redox homeostasis.[10][11]

-

The ATF4 Pathway: Activating transcription factor 4 (ATF4) is a key component of the integrated stress response (ISR), which is triggered by various cellular stresses, including amino acid starvation.[10][12] Deprivation of L-cystine activates the GCN2 kinase, which phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[12] This leads to the preferential translation of ATF4 mRNA.[13] ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and transport, including components of the system xc- transporter, in an attempt to alleviate the amino acid deficiency.[10][14]

Quantitative Data on the Effects of L-Cystine Deprivation

The following tables summarize quantitative data from key studies demonstrating the impact of L-cystine deprivation, or the inhibition of its transport, on cellular stability.

Table 1: Effect of System xc- Inhibitors on Cancer Cell Viability (IC50 Values)

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) | Reference |

| MDA-MB-231 (Breast Cancer) | Erastin | 24 | 40 | [10] |

| MCF-7 (Breast Cancer) | Erastin | 24 | 80 | [10] |

| HGC-27 (Gastric Cancer) | Erastin | 24 | 14.39 ± 0.38 | [3][4] |

| MDA-MB-231 (Breast Cancer) | Erastin | 24 | 2.2 | [15] |

| HeLa (Cervical Cancer) | Erastin | 24 | ~3.5 | [12] |

| NCI-H1975 (Lung Cancer) | Erastin | 24 | ~5 | [12] |

Table 2: Effect of L-Cystine Deprivation/System xc- Inhibition on Intracellular Glutathione (GSH) Levels

| Cell Line | Treatment | Duration | GSH Change | Reference |

| MCF-7 (Breast Cancer) | Sulfasalazine (0.3-0.5 mM) | Time-dependent | Concentration-dependent reduction | [16] |

| MDA-MB-231 (Breast Cancer) | Sulfasalazine (0.3-0.5 mM) | Time-dependent | Concentration-dependent reduction | [16] |

| USPC-1 (Endometrial Cancer) | Sulfasalazine (400 µM) | 48 h | Marked depletion | [17] |

| B16F10 (Melanoma) | Sulfasalazine (200 µM) | 12-24 h | Significant decrease | [14] |

| HeLa (Cervical Cancer) | Erastin (10 µM) | 24 h | Decreased to 3.0% of control | [12] |

| NCI-H1975 (Lung Cancer) | Erastin (10 µM) | 24 h | Decreased to 3.5% of control | [12] |

| HepG2 (Hepatoma) | Cystine Deprivation | 9 h | >50% reduction | [2] |

Table 3: Effect of L-Cystine Deprivation on Lipid Peroxidation

| Cell Line | Treatment | Duration | Lipid Peroxidation Change | Reference |

| MEF (Mouse Embryonic Fibroblasts) | Cysteine Deprivation | 18 h | Significant increase in lipid ROS | [13] |

| CD8+ T cells | Cystine Deprivation (20 µM) | 48 h | Increased lipid peroxidation | [18] |

| TNBC cells | Cystine Starvation | Not specified | >400% increase in intracellular ROS | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of L-cystine's role in cellular stability are provided below.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Treatment: After cell attachment, treat with varying concentrations of L-cystine-deprived media or system xc- inhibitors (e.g., erastin, sulfasalazine). Include appropriate vehicle controls.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Intracellular Glutathione (GSH)

This protocol describes the quantification of intracellular GSH using a commercially available luminescence-based assay.

-

Cell Lysis: Lyse the treated and control cells with a lysis reagent provided in the assay kit.

-

Luciferin (B1168401) Generation: Add a luciferin generation reagent containing glutathione S-transferase (GST) to the cell lysates. GST catalyzes the reaction between GSH and a luciferin derivative to produce luciferin.

-

Luminescence Detection: Add a luciferin detection reagent containing luciferase, which catalyzes the oxidation of luciferin, producing light.

-

Measurement: Measure the luminescent signal using a luminometer.

-

Quantification: Determine the GSH concentration by comparing the luminescent signal to a standard curve generated with known concentrations of GSH.

Lipid Peroxidation Assay (C11-BODIPY Staining)

This protocol uses the fluorescent probe C11-BODIPY™ 581/591 to detect lipid peroxidation. This ratiometric probe shifts its fluorescence emission from red to green upon oxidation.

-

Cell Treatment: Treat cells with L-cystine-deprived media or ferroptosis inducers.

-

Probe Loading: Incubate the cells with C11-BODIPY™ 581/591 (typically 1-10 µM) for 30-60 minutes at 37°C.

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

-

Imaging/Flow Cytometry:

-

Fluorescence Microscopy: Visualize the cells using a fluorescence microscope equipped with filters for both red and green fluorescence. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

-

Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. The shift in fluorescence from the red (e.g., PE-Texas Red) to the green (e.g., FITC) channel is quantified to measure lipid peroxidation.

-

Western Blot Analysis for Nrf2 and ATF4

This protocol detects the protein levels of Nrf2 and ATF4.

-

Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2 and ATF4 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: L-Cystine import and its role in preventing ferroptosis.

Caption: Nrf2 and ATF4 stress response pathways to L-cystine deprivation.

Caption: Experimental workflow for investigating L-cystine's role.

Conclusion

The discovery of L-cystine's integral role in cellular stability, primarily through its contribution to glutathione synthesis and the prevention of ferroptosis, has opened new avenues for understanding and potentially treating diseases characterized by oxidative stress and metabolic dysfunction, including cancer and neurodegenerative disorders. The intricate signaling networks involving system xc-, Nrf2, and ATF4 highlight the cell's sophisticated mechanisms for maintaining redox homeostasis. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of targeting L-cystine metabolism. Future research will likely focus on the development of more specific inhibitors of L-cystine transport and the elucidation of the complex crosstalk between different stress response pathways in various disease contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. Crosstalk between cystine and glutathione is critical for the regulation of amino acid signaling pathways and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cysteine Depletion, a Key Action to Challenge Cancer Cells to Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. System Xc −/GSH/GPX4 axis: An important antioxidant system for the ferroptosis in drug-resistant solid tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. System xc− and Thioredoxin Reductase 1 Cooperatively Rescue Glutathione Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NRF2 regulates the sensitivity of human NSCLC cells to cystine deprivation-induced ferroptosis via FOCAD-FAK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiol starvation triggers melanoma state switching in an ATF4 and NRF2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Activation of the eIF2α-ATF4 Pathway by Chronic Paracetamol Treatment Is Prevented by Dietary Supplementation with Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. The Cystine/Glutamate Antiporter System xc− in Health and Disease: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biochemical Pathway Discovered That Protects Cells From Ferroptosis | Technology Networks [technologynetworks.com]

Foundational Research on L-Cystine and Cellular Health: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Role of L-Cystine

L-cystine, the oxidized dimer of the amino acid L-cysteine, is a cornerstone of cellular defense and metabolic function.[1][2] Predominantly found in the extracellular space, L-cystine serves as a stable reservoir for the conditionally essential amino acid L-cysteine.[3][4] Its transport into the cell and subsequent reduction to L-cysteine is a critical rate-limiting step for the synthesis of glutathione (B108866) (GSH), the most abundant intracellular antioxidant.[5][6] This role places L-cystine at the nexus of cellular redox homeostasis, protein synthesis, and detoxification processes.[3][5] Understanding the molecular mechanisms governing L-cystine transport and metabolism is paramount for developing therapeutic strategies against a host of pathologies rooted in oxidative stress, including neurodegenerative diseases, cancer, and inflammatory conditions.[7] This guide provides a technical overview of the foundational research on L-cystine, detailing its transport, its central role in glutathione synthesis, and its impact on cellular health, with a focus on quantitative data and detailed experimental protocols.

L-Cystine Transport and Intracellular Reduction

The journey of L-cystine into the cellular machinery is a tightly regulated process, primarily mediated by specific membrane transporters. In the extracellular environment, the thiol group of cysteine is readily oxidized to form the more stable disulfide-linked L-cystine.[8] For cells to utilize it, L-cystine must first be imported from the extracellular space.

The most well-characterized transporter is the cystine/glutamate (B1630785) antiporter (System xc-) , a sodium-independent system encoded by the SLC7A11 gene.[9] This antiporter plays a crucial role by importing one molecule of L-cystine in exchange for one molecule of intracellular glutamate.[9] Additionally, sodium-dependent glutamate transporters, such as GLT1, GLAST, and EAAC1, have been shown to transport L-cystine with high affinity.[10][11]

Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine by the action of thioredoxin and glutathione itself, consuming NADPH in the process.[3][4][9] This intracellular L-cysteine then becomes available for various metabolic pathways.

L-Cysteine: The Rate-Limiting Precursor for Glutathione Synthesis

Intracellular L-cysteine is a critical substrate for the synthesis of glutathione (γ-L-glutamyl-L-cysteinylglycine), a tripeptide that serves as the primary non-protein thiol antioxidant in cells.[5][6][12] The synthesis of GSH is a two-step, ATP-dependent process:

-

Formation of γ-glutamylcysteine: Glutamate and cysteine are combined by the enzyme glutamate-cysteine ligase (GCL). The availability of cysteine is the rate-limiting factor in this reaction.[6]

-

Addition of Glycine: Glycine is added to the C-terminal of γ-glutamylcysteine by GSH synthase (GS).

The resulting GSH molecule contains a reactive thiol group from the cysteine residue, which is responsible for its potent antioxidant properties.[5][13]

Impact on Cellular Redox Homeostasis and Ferroptosis

The balance between reduced glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG), is a critical indicator of cellular redox status.[12][14] Under conditions of oxidative stress, GSH donates an electron to neutralize reactive oxygen species (ROS), becoming GSSG in the process. Glutathione reductase, an NADPH-dependent enzyme, regenerates GSH from GSSG, thus maintaining the redox balance.

A sustained depletion of the intracellular L-cysteine pool cripples GSH synthesis, leading to several detrimental consequences:

-

Increased Oxidative Stress: A low GSH/GSSG ratio compromises the cell's ability to detoxify ROS, leading to damage of lipids, proteins, and DNA.

-

Induction of Ferroptosis: Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[8][15] The enzyme Glutathione Peroxidase 4 (GPX4) is a key regulator of ferroptosis, as it uses GSH to reduce lipid hydroperoxides to non-toxic lipid alcohols.[16] Cysteine deprivation leads to GSH depletion, which in turn inactivates GPX4, leaving the cell vulnerable to rampant lipid peroxidation and subsequent ferroptotic death.[8][16]

Quantitative Data on L-Cystine and Cellular Health

The following tables summarize key quantitative parameters related to L-cystine transport and its effect on glutathione synthesis, compiled from various studies.

Table 1: Kinetic Parameters of L-Cystine Transport Systems

| Transporter System | Cell Type/Expression System | Km (μM) | Vmax (pmol/min/mg protein) | Ion Dependence | Reference |

|---|---|---|---|---|---|

| System xc- | Rat Retinal Müller Cells | 22 ± 4 | 24 ± 1 | Na+-independent | N/A |

| GLT1 | HEK cells | 20-110 | N/A | Na+-dependent | [11] |

| GLAST | HEK cells | 20-110 | N/A | Na+-dependent | [11] |

| EAAC1 | HEK cells | 20-110 | N/A | Na+-dependent | [11] |

| High-affinity system | Rabbit Conjunctival Epithelial Cells | 48 ± 4.7 | 14 ± 0.41 | Na+-dependent | [17] |

| YdjN (low affinity) | E. coli | 1100 | N/A | N/A | [18] |

| YecSC (high affinity) | E. coli | 0.11 | N/A | ATP-dependent |[18] |

Table 2: Comparative Rates of Glutathione Synthesis

| Cysteine Source | Concentration | Cell Type | Rate of GSH Synthesis (μmol (L RBC)-1min-1) | Relative Efficiency | Reference |

|---|---|---|---|---|---|

| L-Cystine | 1.0 mM | Human Erythrocytes | 0.206 ± 0.036 | ~20% of max | [19][20] |

| L-Cysteine | >50 µM | Human Erythrocytes | ~1.03 (Maximal Rate) | 100% | [19][20] |

| N-acetylcysteine (NAC) | >1.0 mM (in vitro) | Human Erythrocytes | ~1.03 (Maximal Rate) | 100% |[19][20] |

Key Experimental Protocols

Detailed and reproducible methodologies are critical for studying the effects of L-cystine on cellular health.

Assessment of Cell Viability: MTT and XTT Assays

These colorimetric assays measure cell metabolic activity as an indicator of viability.[21] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce a tetrazolium salt to a colored formazan (B1609692) product.[21]

6.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol [22][23]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 104 to 1 x 105 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for attachment.

-

Treatment: Treat cells with the test compound (e.g., varying concentrations of L-cystine or an oxidative stressor) and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 1-4 hours at 37°C. Viable cells will reduce the yellow MTT to insoluble purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.

-

Calculation: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100.[22]

6.1.2 XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol [24][25]

The XTT assay is similar to MTT, but the formazan product is water-soluble, eliminating the solubilization step.[25]

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

-

Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent just before use.

-

XTT Addition: Add 50 µL of the XTT working solution to each well.

-

Incubation: Incubate for 2-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450-500 nm (with a reference wavelength of 630-690 nm).

Quantification of Total Glutathione: DTNB-GSSG Reductase Recycling Assay

This method, also known as the Ellman's reagent assay, measures total glutathione (GSH + GSSG). GSH reacts with DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) to produce a yellow product, 5-thio-2-nitrobenzoic acid (TNB), measured at 412 nm. Glutathione reductase is included to recycle GSSG back to GSH for signal amplification.[12]

Protocol [12]

-

Cell Lysis:

-

Wash cultured cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold 5% sulfosalicylic acid (SSA) to precipitate proteins.

-

Incubate on ice for 10 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant, which contains the glutathione.

-

-

Standard Curve: Prepare a GSH standard curve (0-100 µM) using the 5% SSA solution as the diluent.

-

Reaction Setup (96-well plate):

-

Add 20 µL of standards or cell lysate supernatants to separate wells.

-

Prepare a reaction mixture containing: 140 µL Phosphate Buffer, 20 µL DTNB Stock Solution, 10 µL NADPH Stock Solution, and 10 µL Glutathione Reductase Solution.

-

Add 180 µL of the reaction mixture to each well.

-

-

Incubation and Measurement: Incubate at room temperature for 5-10 minutes, protected from light. Measure the rate of TNB formation (increase in absorbance) at 412 nm over several minutes using a microplate reader in kinetic mode.

-

Calculation: Calculate the glutathione concentration in the samples by comparing the rate of reaction to the standard curve.

Conclusion and Future Directions

L-cystine is a pivotal molecule in cellular physiology, acting as the primary precursor for the synthesis of glutathione. Its transport and metabolism are fundamental to maintaining redox homeostasis and protecting cells against oxidative damage and ferroptotic cell death. For researchers in drug development, targeting the L-cystine transport and metabolism pathways offers promising therapeutic avenues. For instance, enhancing L-cystine uptake could bolster cellular defenses in neurodegenerative diseases, while inhibiting it could sensitize cancer cells to ferroptosis-inducing therapies. The methodologies detailed in this guide provide a robust framework for investigating these processes and evaluating the efficacy of novel therapeutic agents that modulate cellular L-cystine and glutathione metabolism.

References

- 1. nbinno.com [nbinno.com]

- 2. selleckchem.com [selleckchem.com]

- 3. L-Cysteine metabolism and its nutritional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of L-Cysteine? [synapse.patsnap.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Understanding the Role of Cysteine in Ferroptosis: Progress & Paradoxes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular mechanisms of cystine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transport of L-[14C]cystine and L-[14C]cysteine by subtypes of high affinity glutamate transporters over-expressed in HEK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Effects of the Usage of l-Cysteine (l-Cys) on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. mdpi.com [mdpi.com]

- 16. dovepress.com [dovepress.com]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. Uptake of L-cystine via an ABC transporter contributes defense of oxidative stress in the L-cystine export-dependent manner in Escherichia coli | PLOS One [journals.plos.org]

- 19. Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchers.mq.edu.au [researchers.mq.edu.au]

- 21. MTT assay - Wikipedia [en.wikipedia.org]

- 22. benchchem.com [benchchem.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 25. biotium.com [biotium.com]

The Biological Significance of L-Cystine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

L-cystine, the oxidized dimer of the semi-essential amino acid L-cysteine, occupies a central position in cellular homeostasis, redox signaling, and structural biology. Predominantly found in the extracellular space, L-cystine serves as the primary source of intracellular L-cysteine, a rate-limiting precursor for the synthesis of the master antioxidant glutathione (B108866) (GSH). Its transport into the cell, primarily via the system Xc- antiporter, is a critical regulatory node for cellular antioxidant capacity. This technical guide provides an in-depth exploration of the biological significance of L-cystine, detailing its metabolic pathways, transport mechanisms, and profound implications in health and disease. We focus on its pivotal roles in protein structure, the prevention of oxidative stress, and the regulation of ferroptosis, a form of regulated cell death. Furthermore, this document furnishes detailed experimental protocols for the quantification of L-cystine and its derivatives, alongside methodologies for studying its incorporation into the proteome, to support researchers and drug development professionals in this critical area of study.

The L-Cystine/L-Cysteine Redox Cycle: A Critical Intercellular Shuttle

The biochemical utility of L-cystine is fundamentally linked to its relationship with its reduced monomer, L-cysteine. In the oxidizing environment of the extracellular space, the thiol group of L-cysteine is readily oxidized, making L-cystine the predominant form.[1][2] Conversely, the intracellular environment is highly reducing, favoring the presence of L-cysteine.[1] This disparity drives a crucial redox cycle: extracellular L-cystine is transported into the cell and subsequently reduced to two molecules of L-cysteine.[3][4] This reduction is catalyzed by intracellular reductases, including the thioredoxin (Trx) and glutathione (GSH) systems.[3][4][5] The resulting intracellular L-cysteine is then utilized for protein and GSH synthesis or can be released back into the extracellular space, contributing to a more reduced local environment.[5] This dynamic interplay ensures a steady supply of L-cysteine for essential cellular functions while maintaining distinct redox potentials across the plasma membrane.

Cellular Transport Mechanisms

The transport of L-cystine across the plasma membrane is a critical, regulated process mediated by several amino acid transporter systems.[1] The most prominent of these is the sodium-independent cystine/glutamate (B1630785) antiporter, known as system Xc-.[2][5] This system, a heterodimer composed of the light chain xCT (SLC7A11) and the heavy chain 4F2hc (SLC3A2), imports one molecule of L-cystine in exchange for one molecule of intracellular glutamate.[5] In the mammalian brain, a significant portion of L-cystine transport is also handled by a low-affinity, sodium-dependent mechanism mediated by the X(AG)- family of glutamate transporters.[6][7] These transporters are essential for supplying cysteine for the synthesis of glutathione, particularly in the central nervous system.[6]

Data Presentation: Transport Kinetics

Quantitative data on transport kinetics are crucial for understanding the efficiency and regulation of L-cystine uptake. The following table summarizes key kinetic parameters for L-cystine transport mechanisms identified in rat brain synaptosomes.

| Parameter | Value | Transport System | Notes | Reference |

| Km | 473 +/- 146 µM | Sodium-dependent (X(AG)-) | Low-affinity system, accounts for ~90% of transport. | [6][7] |

| IC50 (L-glutamate) | 9.1 +/- 0.4 µM | Sodium-dependent (X(AG)-) | Non-competitive inhibitor of L-cystine transport. | [6][7] |

| IC50 (L-cysteine) | 363 +/- 63 µM | Sodium-dependent (X(AG)-) | Competitive inhibitor of L-cystine transport. | [6][7] |

| IC50 (Kainate) | 215 +/- 78 µM | Sodium-dependent (X(AG)-) | Competitive inhibitor of L-cystine transport. | [6][7] |

Core Biological Functions

Glutathione (GSH) Synthesis

Arguably the most critical role of intracellular cysteine is to serve as the rate-limiting substrate for the synthesis of the tripeptide glutathione (γ-L-glutamyl-L-cysteinylglycine).[8][9] GSH is the most abundant non-protein thiol in mammalian cells and is considered the master antioxidant, playing a central role in detoxifying reactive oxygen species (ROS), recycling other antioxidants like vitamins C and E, and detoxifying xenobiotics.[8][10] The availability of cysteine, and therefore the cellular uptake of L-cystine, directly governs the rate of GSH synthesis, thereby dictating the cell's capacity to withstand oxidative stress.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. Cystine - Wikipedia [en.wikipedia.org]

- 3. L-Cysteine metabolism and its nutritional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanisms of cystine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of L-Cysteine? [synapse.patsnap.com]

- 9. nodayswasted.ca [nodayswasted.ca]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

Whitepaper: The Contribution of L-Cystine to Coenzyme A Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Coenzyme A (CoA) is an indispensable cofactor in all domains of life, central to cellular metabolism, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) via the Krebs cycle.[1][2] Its synthesis is a multi-step enzymatic process requiring pantothenate (vitamin B5), ATP, and the amino acid L-cysteine.[1][3] This technical guide provides an in-depth examination of the contribution of L-cystine to the biosynthesis of CoA. While L-cysteine is the direct amino acid substrate for the pathway, L-cystine, its oxidized dimer, serves as the primary extracellular source. We detail the cellular uptake and reduction of L-cystine to L-cysteine, delineate the canonical five-step enzymatic pathway of CoA synthesis, present quantitative data on the impact of cysteine availability, and provide representative experimental protocols for its study.

From Extracellular L-Cystine to Intracellular L-Cysteine: The Gateway to CoA Synthesis

In the extracellular space, the amino acid is predominantly found in its oxidized, disulfide-linked form, L-cystine.[4][5] For it to be utilized in intracellular pathways like CoA synthesis, it must first be transported into the cell and reduced to its monomeric form, L-cysteine.

Cellular Uptake and Reduction

Cells import extracellular L-cystine through specific transport systems, such as the well-characterized cystine/glutamate antiporter, system x_c^−.[6][7] Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine. This reductive process is primarily accomplished by the action of thioredoxin and glutathione (B108866) (GSH).[4][5] The resulting intracellular L-cysteine pool is then available for numerous metabolic fates, including protein synthesis, glutathione production, and as a crucial substrate for the de novo synthesis of Coenzyme A.[4][8]

The Canonical Coenzyme A Biosynthesis Pathway

The synthesis of CoA from pantothenate is a highly conserved five-step enzymatic pathway.[3][9] L-cysteine is incorporated in the second step, providing the critical thiol (-SH) group that gives CoA its biochemical reactivity as an acyl group carrier.

The five key enzymes are:

-

Pantothenate Kinase (PANK): Phosphorylates pantothenate to 4'-phosphopantothenate. This is the primary rate-limiting and regulatory step.[10][11]

-

Phosphopantothenoylcysteine Synthetase (PPCS): Catalyzes the condensation of 4'-phosphopantothenate with L-cysteine to form 4'-phospho-N-pantothenoylcysteine (PPC). This ATP-dependent (in mammals) or CTP-dependent (in E. coli) reaction forms a peptide bond.[12][13][14]

-

Phosphopantothenoylcysteine Decarboxylase (PPCDC): Decarboxylates PPC to yield 4'-phosphopantetheine (B1211885).[2]

-

Coenzyme A Synthase (COASY) - PPAT domain: Possesses 4'-phosphopantetheine adenyltransferase (PPAT) activity, which adenylates 4'-phosphopantetheine to form dephospho-CoA.[3]

-

Coenzyme A Synthase (COASY) - DPCK domain: Possesses dephospho-CoA kinase (DPCK) activity, which phosphorylates dephospho-CoA to produce the final product, Coenzyme A.[1][3]

Regulation of Coenzyme A Synthesis

The intracellular concentration of CoA is tightly regulated to meet metabolic demands. This regulation occurs primarily through feedback inhibition on the first enzyme of the pathway, Pantothenate Kinase (PANK).

Feedback Inhibition of PANK

Mammalian PANK isoforms are allosterically inhibited by CoA and its thioester derivatives, most notably acetyl-CoA.[10][15][16] When cellular levels of acetyl-CoA are high, it binds to PANK, reducing its activity and thereby downregulating the entire CoA synthesis pathway.[15][17] This feedback loop ensures that the cell does not overproduce CoA, maintaining metabolic homeostasis. Unesterified CoA can compete with this inhibition and in some cases stimulate PANK activity.[17][18]

Cysteine as a Limiting Substrate

While PANK is the primary regulatory enzyme, the availability of substrates is also critical. Studies have indicated that cysteine can be a limiting factor for CoA synthesis in certain tissues and conditions.[19] In intestinal crypts, for example, cysteine availability, not pantothenate, was found to be the limiting factor for increasing the CoA pool.[19]

Quantitative Data Summary

The availability of L-cysteine directly impacts the rate of CoA synthesis. Experimental data from various models, particularly isotopic tracer studies, have quantified this relationship.

Table 1: Impact of Cysteine/Cystine Availability on Protein and CoA Synthesis in Perfused Rat Heart Data synthesized from experiments described by Chua, B. H. L., et al. (1985). The study used [35S]-labeled cystine or cysteine to measure incorporation into protein and CoA pools in a perfused heart model. The addition of a reducing agent (mercaptodextran) was necessary to prevent the rapid oxidation of cysteine to cystine in the oxygenated buffer, thus maximizing its availability for CoA synthesis.[20]

| Condition (Substrate Provided) | Protective Agent | Fold Increase in [35S] into Protein | Fold Increase in [35S] into CoA |

| [35S]Cystine | None | 1x (Baseline) | 1x (Baseline) |

| [35S]Cystine | Mercaptodextran | ~22x | ~5x |

| [35S]Cysteine | None | 1x (Baseline) | 1x (Baseline) |

| [35S]Cysteine | Mercaptodextran | ~5x | ~8x |

Table 2: Substrates and Products of Enzymes in the CoA Biosynthesis Pathway This table summarizes the key reactants and products for each enzymatic step.

| Enzyme | EC Number | Key Substrates | Key Products |

| Pantothenate Kinase (PANK) | 2.7.1.33 | Pantothenate, ATP | 4'-Phosphopantothenate, ADP |

| Phosphopantothenoylcysteine Synthetase (PPCS) | 6.3.2.5 | 4'-Phosphopantothenate, L-Cysteine , ATP/CTP | 4'-Phospho-N-pantothenoylcysteine, ADP/CMP, Pi/PPi |

| Phosphopantothenoylcysteine Decarboxylase (PPCDC) | 4.1.1.36 | 4'-Phospho-N-pantothenoylcysteine | 4'-Phosphopantetheine, CO₂ |

| CoA Synthase (PPAT domain) | 2.7.7.3 | 4'-Phosphopantetheine, ATP | Dephospho-CoA, PPi |

| CoA Synthase (DPCK domain) | 2.7.1.24 | Dephospho-CoA, ATP | Coenzyme A, ADP |

Experimental Protocols

Investigating the role of L-cystine and L-cysteine in CoA synthesis requires robust methodologies for sample preparation and analysis. Below are detailed protocols for quantifying total CoA levels and for tracing the incorporation of cysteine.

Protocol 1: Quantification of Total Coenzyme A by HPLC

This protocol describes a reliable method for measuring the total CoA pool (free CoA and CoA thioesters) in cultured cells or tissues using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[21][22][23]

1. Sample Preparation and Extraction: a. Harvest cultured cells or flash-freeze tissue samples in liquid nitrogen to quench metabolic activity. b. For cells, wash the pellet with ice-cold PBS. For tissues, homogenize the frozen sample. c. Perform protein precipitation and extraction by adding an ice-cold 5% perchloric acid (PCA) solution containing a reducing agent like 50 µM DTT.[23] d. Incubate on ice for 10-15 minutes with intermittent vortexing. e. Centrifuge at >14,000 x g for 10 minutes at 4°C. f. Carefully collect the supernatant, which contains the CoA pool. The remaining pellet can be used for protein quantification (e.g., after resuspension in 0.1 M NaOH).[23]

2. Hydrolysis of CoA Thioesters (to measure total CoA): a. To measure the total CoA pool, all CoA thioesters in the extract must be hydrolyzed to free CoA. This is typically achieved by adjusting the pH of the acid extract to ~12.5 with KOH and incubating at room temperature. The exact time and temperature may require optimization. b. After hydrolysis, neutralize the sample with an acid buffer.

3. Derivatization (for fluorescence detection): a. For enhanced sensitivity using fluorescence detection, the free thiol group of CoA is derivatized. b. A common derivatizing agent is a thiol-reactive fluorescent probe, such as monobromobimane (B13751) (mBBr). c. Incubate the neutralized sample with the probe in a suitable buffer (e.g., HEPES or Tris) at a specific temperature and time (e.g., 60°C for 30 min), protected from light. d. Quench the reaction by adding an acid like methanesulfonic acid.

4. HPLC Analysis: a. Analyze the derivatized (or underivatized for UV detection) sample using a reverse-phase C18 HPLC column. b. Use a gradient elution method with two mobile phases, for example:

- Mobile Phase A: Aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) with a small percentage of organic solvent (e.g., acetonitrile).

- Mobile Phase B: Higher concentration of organic solvent. c. Set the detector to the appropriate wavelength (e.g., ~260 nm for UV detection of the adenine (B156593) moiety, or excitation/emission wavelengths specific to the fluorescent probe used).[21][23]

5. Quantification: a. Generate a standard curve using known concentrations of a CoA standard that have been processed and derivatized in the same manner as the samples. b. Calculate the area under the CoA peak in the sample chromatograms. c. Determine the concentration of CoA in the sample by comparing its peak area to the standard curve. Normalize the result to the initial protein content or cell number.

Protocol 2: Isotopic Tracer Analysis of Cysteine Incorporation into CoA

This protocol outlines a method to directly measure the flux of cysteine into the CoA pool using a radiolabeled precursor, based on the perfused rat heart model.[20]

1. Perfusion Setup: a. Isolate the heart from an anesthetized rat and mount it on a Langendorff perfusion apparatus. b. Perfuse the heart retrogradely via the aorta with an oxygenated Krebs-Henseleit bicarbonate buffer containing glucose and other essential amino acids. Maintain constant temperature (37°C) and pressure.

2. Isotopic Labeling: a. Prepare the perfusion buffer containing a known concentration and specific activity of [35S]L-cysteine or [35S]L-cystine. b. To study the effect of cysteine availability, include a reducing agent like mercaptodextran in the buffer to prevent oxidation of [35S]cysteine. A control group would omit this agent. c. Switch the perfusion to the isotope-containing buffer and perfuse for a defined period (e.g., 60 minutes).

3. Sample Collection and Fractionation: a. At the end of the perfusion period, rapidly freeze the heart between metal tongs pre-cooled in liquid nitrogen. b. Pulverize the frozen tissue into a fine powder. c. Homogenize the powder in an acid solution (e.g., PCA) to precipitate proteins and extract small molecules. d. Separate the acid-soluble fraction (containing CoA and its precursors) from the acid-insoluble pellet (containing proteins) by centrifugation.

4. Measurement of Incorporated Radioactivity: a. Protein Fraction: Wash the protein pellet multiple times to remove any unincorporated [35S]cysteine. Solubilize the final pellet and measure its radioactivity using liquid scintillation counting. This determines the amount of [35S]cysteine incorporated into newly synthesized proteins. b. CoA Fraction: The acid-soluble fraction contains [35S]CoA. This fraction can be further purified using techniques like charcoal adsorption or chromatography to isolate the CoA pool from other sulfur-containing metabolites. Measure the radioactivity of the purified CoA fraction by liquid scintillation counting.

5. Data Analysis: a. Calculate the rate of incorporation of [35S] from cysteine into both the protein and CoA pools (e.g., in nmol of cysteine incorporated per gram of tissue per hour). b. Compare the incorporation rates between different experimental conditions (e.g., with and without a reducing agent) to determine the impact of cysteine availability on the synthetic rates of both protein and Coenzyme A.

Conclusion

L-cystine is a critical, albeit indirect, contributor to the synthesis of Coenzyme A. Its role as the primary transport form of cysteine into the cell makes it a gatekeeper for the entire downstream pathway. The intracellular reduction of L-cystine provides the L-cysteine substrate necessary for the PPCS-catalyzed step, which integrates the essential thiol group into the CoA molecule. The availability of cysteine can be a rate-limiting factor, and the overall pathway is tightly regulated by feedback inhibition from CoA and acetyl-CoA on the initial enzyme, PANK. Understanding this intricate relationship is vital for researchers in metabolism and for drug development professionals targeting pathways dependent on CoA, from metabolic disorders to oncology. The experimental protocols provided herein offer a framework for the quantitative investigation of this fundamental biochemical process.

References

- 1. Coenzyme A - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Coenzyme A, protein CoAlation and redox regulation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Cysteine metabolism and its nutritional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cystine/cysteine metabolism regulates the progression and response to treatment of triple‑negative breast cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cystine uptake through the cystine/glutamate antiporter xCT triggers glioblastoma cell death under glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. portlandpress.com [portlandpress.com]

- 10. Pantothenate kinase - Wikipedia [en.wikipedia.org]

- 11. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 13. Phosphopantothenoylcysteine synthetase from Escherichia coli. Identification and characterization of the last unidentified coenzyme A biosynthetic enzyme in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phosphopantothenate—cysteine ligase - Wikipedia [en.wikipedia.org]

- 15. Allosteric Regulation of Mammalian Pantothenate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pantothenate kinase regulation of the intracellular concentration of coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Differential effects of cysteine on protein and coenzyme A synthesis in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantification of Coenzyme A in Cells and Tissues [jove.com]

- 22. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

L-Cystine's Crucial Role in the mTORC1 Signaling Pathway: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, responding to a variety of environmental cues, including nutrients. Among these, amino acids are critical activators of the mTORC1 pathway. L-cystine, the oxidized dimer of cysteine, has emerged as a key player in this regulatory network. This technical guide provides an in-depth exploration of the molecular mechanisms governing L-cystine's involvement in mTORC1 signaling. It details the core signaling cascades, presents quantitative data on the effects of L-cystine modulation, provides comprehensive experimental protocols for studying this pathway, and includes detailed visualizations to elucidate the complex interactions.

Core Signaling Mechanisms of L-Cystine in the mTORC1 Pathway

L-cystine availability is communicated to the mTORC1 complex through several interconnected mechanisms, primarily involving direct nutrient sensing and the modulation of inhibitory protein complexes.

The SLC7A11-Rag GTPase Axis: A Direct Link to mTORC1 Activation

The primary route for L-cystine entry into the cell is via the cystine/glutamate antiporter, SLC7A11 (also known as xCT). Once intracellular, cystine is rapidly reduced to two molecules of cysteine. The availability of intracellular cyst(e)ine is a potent activator of mTORC1.[1] This activation is mediated, at least in part, through the Rag GTPase-dependent localization of mTORC1 to the lysosomal surface, its primary site of activation.[1][2] In the presence of sufficient amino acids, including cyst(e)ine, Rag GTPases are in an active GTP-bound state, which recruits mTORC1 to the lysosome where it can be activated by Rheb. Conversely, cyst(e)ine starvation potently inhibits mTORC1 signaling.[3] This signaling axis not only influences canonical mTORC1 downstream targets involved in protein synthesis but also regulates the synthesis of Glutathione Peroxidase 4 (GPX4), a key enzyme in preventing ferroptosis.[1][2]

The Sestrin2-GATOR Complex: An Indirect Inhibitory Pathway

Sestrins are a family of stress-inducible proteins that act as negative regulators of mTORC1 signaling. Sestrin2 functions as a sensor of amino acid levels.[4][5][6] In the absence of amino acids, Sestrin2 binds to the GATOR2 complex.[7][8][9] This interaction prevents GATOR2 from inhibiting the GATOR1 complex.[8][10] A free GATOR1 complex then functions as a GTPase-activating protein (GAP) for RagA/B, promoting the hydrolysis of GTP to GDP and thereby inactivating the Rag GTPases.[7][9] This inactivation prevents mTORC1 translocation to the lysosome and subsequent activation. While leucine (B10760876) is the most well-characterized amino acid that disrupts the Sestrin2-GATOR2 interaction, this mechanism is a key part of the cell's general amino acid sensing machinery.[4][5][6] Amino acid starvation, including cystine deprivation, strengthens the Sestrin2-GATOR2 interaction, leading to mTORC1 inhibition.[2]

Lysosomal Cystine Mobilization: A Feedback Inhibition Loop

Under conditions of prolonged starvation, autophagy is induced to recycle intracellular components and provide a source of nutrients.[4][11] This process includes the breakdown of proteins within the lysosome, which releases amino acids, including cystine. The lysosomal cystine transporter, cystinosin, exports this cystine into the cytosol where it is converted to cysteine.[11][12] Paradoxically, this increase in cytosolic cysteine derived from lysosomal mobilization has been shown to suppress, rather than activate, mTORC1.[11][13] This is thought to be a feedback mechanism that maintains autophagy during prolonged starvation by preventing the premature reactivation of mTORC1 by recycled amino acids.[4][12]

Quantitative Data Summary

The following tables summarize the observed effects of L-cystine modulation on key components and downstream targets of the mTORC1 signaling pathway.

Table 1: Effect of L-Cystine Starvation on mTORC1 Activity

| Experimental System | Intervention | Measured Parameter | Observed Effect | Reference |

| Human RPE cells | Cysteine starvation (24 hours) | Intracellular GSH concentration | ~95% decrease | [14] |

| HeLa cells | Cystine-free medium | Cell Viability | Significant decrease (necrotic death) | [15] |

| Various cancer cell lines | Cystine starvation | mTORC1 signaling | Potently inhibited | [3] |

| Human cancer cell lines | Cystine starvation | GPX4 protein levels | Reduced | [3] |

| HEK293T cells | Amino acid starvation (50 min) | Sestrin2-GATOR2 interaction | Strongly increased | [2] |

| Drosophila larvae | Prolonged starvation | Lysosomal cystine efflux | Increased cytosolic cysteine, suppression of mTORC1 | [11][13] |

Table 2: Effect of L-Cystine on Downstream mTORC1 Targets

| Experimental System | Intervention | Measured Parameter | Observed Effect | Reference |

| Various cancer cell lines | Cystine starvation | Phosphorylation of 4E-BP1 | Decreased | [3] |

| Various cancer cell lines | Pharmacologic mTORC1 inhibition | GPX4 protein levels | Decreased | [1] |

| HEK293T cells | Stable Sestrin2 overexpression | Phosphorylation of S6K1 | Dose-dependent inhibition | [5] |

| Porcine mammary epithelial cells | Increasing L-isoleucine (0.1 to 2 mmol/L) | Phosphorylation of mTOR, S6K1, 4E-BP1 | Increased | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of L-cystine in mTORC1 signaling.

Protocol for L-Cystine Starvation in Cell Culture

This protocol describes how to induce L-cystine starvation to study its effects on cellular processes like mTORC1 signaling.

-

Cell Seeding: Plate cells at a desired density in a complete culture medium and allow them to adhere and grow for 24 hours.

-

Preparation of Starvation Medium: Prepare a custom culture medium that lacks only L-cystine but contains all other amino acids, vitamins, and serum. A common base is DMEM or RPMI-1640 formulated without L-cystine.

-

Washing: Gently aspirate the complete medium from the cell culture plates. Wash the cells twice with pre-warmed, sterile Phosphate-Buffered Saline (PBS) to remove any residual amino acids.

-

Starvation: After the final wash, add the pre-warmed L-cystine-free medium to the cells.

-

Incubation: Place the cells back into the incubator (37°C, 5% CO2) for the desired starvation period (e.g., 1, 6, 12, or 24 hours).

-

Re-stimulation (Optional): To study the reactivation of signaling, the starvation medium can be replaced with a complete medium or a medium supplemented with a known concentration of L-cystine for a short period (e.g., 10-30 minutes) before cell lysis.

-

Cell Lysis: After the incubation period, proceed immediately to cell lysis for downstream analysis (e.g., Western Blot).

Protocol for Western Blot Analysis of mTORC1 Pathway Proteins